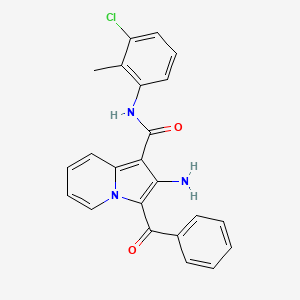

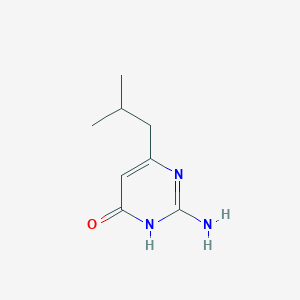

N4-(3,4-二氯苯基)-5-硝基嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

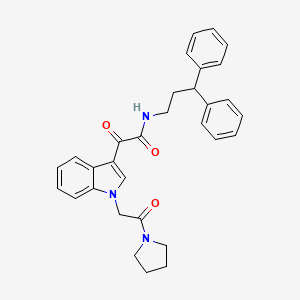

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule also contains an amine group (-NH2) and a nitro group (-NO2), both of which can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, substituted at the 4 and 6 positions with an amine group and a nitro group, respectively. The 4-position is also substituted with a 3,4-dichlorophenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amine group. The dichlorophenyl group could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amine groups could enhance its solubility in polar solvents .科学研究应用

高级材料合成

手性N1-受保护邻二胺,衍生自氨基酸,已用于合成四氢蝶呤C6-立体异构体,包括N5-甲酰基-(6S)-四氢叶酸。此过程涉及与2-氨基-6-氯-5-硝基-4(3H)-嘧啶酮缩合,随后进行硝基还原和胺解保护。所得三氨基嘧啶酮通过醌式嘧啶中间体进行氧化环化,生成醌式二氢蝶呤,然后还原为四氢蝶呤C6-立体异构体。这种合成展示了此类二胺在以高对映体纯度和产率生产化合物方面的潜力,强调了它们在开发先进药物材料中的应用(Bailey, Chandrasekaran, & Ayling, 1992)。

环境化学

在含有杂草剂迪隆的水的氯化过程中形成的N-亚硝基二甲胺 (NDMA) 是一种可能的致癌物质,其中含有3,4-二氯苯基部分,已进行了检查。研究发现,在氨(氯胺化)存在下,NDMA 的形成显着增强,这是受农业径流影响的地下水中常见的条件。这项研究强调了了解含有 3,4-二氯苯基基团的化合物在水处理和环境安全中的环境行为和转化的重要性 (Chen & Young, 2009)。

聚合物科学的进步

衍生自芳香族二胺的聚酰亚胺,包括与 N4-(3,4-二氯苯基)-5-硝基嘧啶-4,6-二胺相关的化合物,因其出色的有机溶解性、热稳定性和疏水性而被开发。这些聚合物使用含有吡啶环、吡咯烷基团和醚键的新型芳香族二胺单体合成,表现出高热稳定性、优异的疏水性和无定形结构。此类进步强调了这些化合物在为电子、航空航天等领域的应用创造具有特定理想特性的材料方面的潜力 (Huang et al., 2017)。

未来方向

作用机制

Target of Action

The primary targets of N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine , also known as Oprea1_458378 Compounds with similar structures, such as propanil, have been found to target the photosystem ii (psii) in plants .

Mode of Action

The exact mode of action of Oprea1_458378 Similar compounds like propanil act by inhibiting the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) .

Biochemical Pathways

The specific biochemical pathways affected by Oprea1_458378 Compounds with similar structures, such as propanil, affect the photosynthetic electron transfer pathway in plants .

Result of Action

The molecular and cellular effects of Oprea1_458378 Similar compounds like propanil have been found to affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota .

属性

IUPAC Name |

4-N-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWARGMBOMTZVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

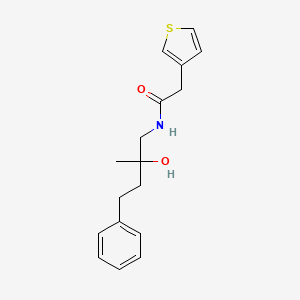

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)

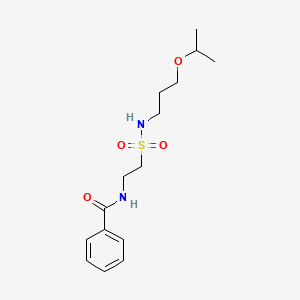

![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)

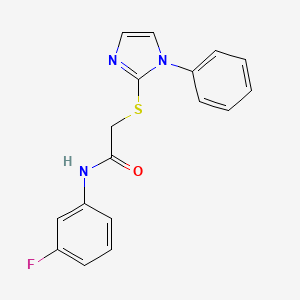

![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2562225.png)